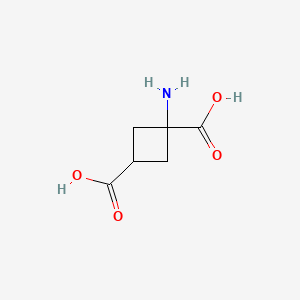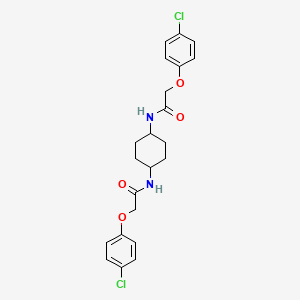
4-(Morpholinosulfonyl)aniline
Vue d'ensemble
Description
4-(Morpholinosulfonyl)aniline is an organic compound with the molecular formula C10H14N2O3S . It is a white crystalline solid, odorless, and soluble in ethanol and dichloromethane . This compound can be used as a synthetic intermediate of sulfonamide compounds .
Synthesis Analysis
The synthesis of 4-(Morpholinosulfonyl)aniline generally involves the reaction of 4-aminobenzenesulfonic acid with Morpholine . First, 4-aminobenzenesulfonic acid is dissolved in sodium hydroxide solution, and then morpholine is slowly added dropwise. Heat is generated during the reaction. After completion of the reaction, the precipitate is filtered, washed, and dried to obtain 4-(Morpholinosulfonyl)aniline .Molecular Structure Analysis
The molecular structure of 4-(Morpholinosulfonyl)aniline consists of a benzene ring attached to a morpholinosulfonyl group . The average mass of the molecule is 242.295 Da, and the monoisotopic mass is 242.072510 Da .Physical And Chemical Properties Analysis
4-(Morpholinosulfonyl)aniline has a density of 1.4±0.1 g/cm³ . Its boiling point is 442.1±55.0 °C at 760 mmHg . The compound has a molar refractivity of 61.3±0.4 cm³ . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Dihydrofolate Reductase (DHFR) Inhibitors
“4-(Morpholinosulfonyl)aniline” is used in the design and synthesis of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors . The inhibition of DHFR is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Antimicrobial Activity
Sulfonamides conjugated with acetamide fragments, such as “4-(Morpholinosulfonyl)aniline”, exhibit antimicrobial activities . Some of these synthesized compounds are active as antibacterial and antifungal agents .
Anticancer Activity
The compound is used in the synthesis of sulfonamides that have shown substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase .
Inhibition of Carbonic Anhydrase (CA)
Sulfonamides, including “4-(Morpholinosulfonyl)aniline”, have been reported to inhibit carbonic anhydrase (CA), which is a mechanism contributing to their anticancer activity .
Inhibition of Matrix Metalloproteinase (MMPs)
Sulfonamides can inhibit matrix metalloproteinase (MMPs), which is another mechanism through which they exert their anticancer activity .
Inhibition of Cyclin-Dependent Kinase (CDK)
Sulfonamides, such as “4-(Morpholinosulfonyl)aniline”, can inhibit cyclin-dependent kinase (CDK), contributing to their anticancer activity .
Inhibition of Methionine Aminopeptidases (MetAPs)
Sulfonamides can inhibit methionine aminopeptidases (MetAPs), another mechanism contributing to their anticancer activity .
Inhibition of Histone Deacetylases (HDACs)
Sulfonamides can inhibit histone deacetylases (HDACs), which is another mechanism through which they exert their anticancer activity .
Safety and Hazards
4-(Morpholinosulfonyl)aniline can be irritating to the eyes, skin, and respiratory tract . It is advised to wear appropriate protective equipment to avoid inhalation, contact with the skin, and entry into the eyes . In case of accidental application or contact with skin, rinse immediately with clean water and seek medical attention .
Mécanisme D'action
Target of Action
The primary target of 4-(Morpholinosulfonyl)aniline is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, such as 4-(Morpholinosulfonyl)aniline, exhibit antimicrobial and antitumor activities .
Mode of Action
4-(Morpholinosulfonyl)aniline interacts with DHFR by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway. As a result, DNA synthesis and cell growth are hindered, leading to the antimicrobial and antitumor effects of the compound .
Biochemical Pathways
The main biochemical pathway affected by 4-(Morpholinosulfonyl)aniline is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the availability of tetrahydrofolate. This, in turn, hampers DNA synthesis and cell growth, affecting the survival and proliferation of microbial and tumor cells .
Pharmacokinetics
The compound’s solubility in ethanol and dichloromethane suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of 4-(Morpholinosulfonyl)aniline’s action primarily involve the disruption of DNA synthesis and cell growth. By inhibiting DHFR and disrupting the tetrahydrofolate synthesis pathway, the compound hinders the production of essential components for DNA synthesis. This leads to the inhibition of cell growth and proliferation, resulting in the compound’s antimicrobial and antitumor effects .
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKHPQFFQRKOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176015 | |
| Record name | Compound 82 208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinosulfonyl)aniline | |
CAS RN |
21626-70-0 | |
| Record name | 4-(Morpholinosulfonyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21626-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Compound 82 208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021626700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 82 208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-sulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)

